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Compound of Interest

Compound Name: RIP2 kinase inhibitor 1

Cat. No.: B15581532 Get Quote

This guide provides a detailed analysis of the Receptor-Interacting Protein 2 (RIP2) kinase

inhibitor GSK583, serving as an exemplary "RIP2 Kinase Inhibitor 1." It is intended for

researchers, scientists, and drug development professionals interested in the selective

inhibition of RIP2, a critical adaptor protein in NOD1 and NOD2 signaling pathways.[1][2] This

document presents objective comparisons of GSK583's performance, supported by

experimental data, to highlight the importance of cross-reactivity studies in drug discovery.

The Role of RIP2 in Cellular Signaling
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIP2), also known as RICK or

CARDIAK, is a key component of the innate immune system.[3] It functions as an essential

adaptor for Nucleotide-binding Oligomerization Domain (NOD)-like receptors NOD1 and NOD2,

which detect bacterial peptidoglycans.[1][2] Upon activation by NOD1/2, RIP2 mediates

downstream signaling cascades that lead to the activation of NF-κB and MAP kinases,

culminating in the production of pro-inflammatory cytokines.[1][3] Given its central role, RIP2

has emerged as a significant therapeutic target for inflammatory diseases.

Below is a diagram illustrating the canonical NOD2-RIP2 signaling pathway.
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Caption: The NOD2-RIP2 signaling pathway initiated by bacterial MDP, leading to cytokine

production.

Potency and Kinase Selectivity Profile of GSK583
GSK583 is a highly potent inhibitor of human RIP2 kinase, with a reported IC50 of 5 nM in

biochemical assays.[4][5][6][7] Its efficacy is demonstrated by its ability to potently inhibit the

production of TNFα in human primary monocytes with an IC50 of 8 nM.[4][5] Despite its high

on-target potency, comprehensive kinase profiling is essential to understand its cross-reactivity

and potential for off-target effects.

GSK583 was profiled against a large panel of kinases to assess its selectivity. While highly

selective overall, it exhibited some activity against a few other kinases.[6][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15581532?utm_src=pdf-body-img
https://www.selleckchem.com/products/gsk583.html
https://www.medchemexpress.com/GSK583.html
https://www.rndsystems.com/products/gsk-583_6480
https://www.tocris.com/products/gsk-583_6480
https://www.selleckchem.com/products/gsk583.html
https://www.medchemexpress.com/GSK583.html
https://www.rndsystems.com/products/gsk-583_6480
https://www.tocris.com/products/gsk-583_6480
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target IC50 (nM) Comments

RIP2 (Human) 5 Primary Target[4][5][6][7]

RIP2 (Rat) 2
High potency on rodent

orthologue.[6][7]

RIP3 16

Shows binding affinity but no

functional activity in

necroptosis cell assays.[4][6]

[7]

BRK -
Some inhibition observed in

broad panel screening.[6][7]

Aurora A -
Some inhibition observed in

broad panel screening.[6][7]

p38α >10,000
High selectivity over this key

MAPK.[5][6][7]

VEGFR2 >10,000

High selectivity over this

receptor tyrosine kinase.[5][6]

[7]

Table 1: Biochemical potency and selectivity of GSK583 against various kinases.

While GSK583 shows excellent selectivity across the kinome, further profiling revealed

liabilities that precluded its development as a clinical candidate.[4] Specifically, it inhibits the

hERG ion channel and the metabolic enzyme CYP3A4, both of which are common sources of

adverse drug reactions.

Target IC50 (µM) Implication

RIP2-dependent TNFα

production
0.008 Desired Cellular Activity[4][5]

hERG Ion Channel 7.45 Risk of cardiac arrhythmia.[8]

CYP3A4 5.0
Risk of drug-drug interactions

and altered metabolism.[8]
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Table 2: Comparison of GSK583's on-target cellular potency versus critical off-target activities.

Experimental Protocols
The data presented in this guide were generated using established and reproducible

methodologies.

This assay quantifies the ability of a test compound to compete with a fluorescently labeled

ligand for the ATP-binding pocket of the target kinase.

Objective: To determine the IC50 value of an inhibitor against a purified kinase.

Methodology:

Recombinant full-length FLAG-His tagged RIP2 kinase is purified from a baculovirus

expression system.[5]

A fluorescently labeled, ATP-competitive ligand is used at a fixed concentration (e.g., 5

nM).[5]

The kinase and ligand are prepared in an assay buffer (e.g., 50 mM HEPES pH 7.5, 150

mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS).[5]

Serial dilutions of the test compound (GSK583) are prepared in DMSO and dispensed into

multi-well plates.

The kinase solution is added to the wells and incubated for 10 minutes at room

temperature to allow for compound binding.[5]

The fluorescent ligand is added, and the plate is incubated to reach binding equilibrium.

The fluorescence polarization (FP) of each well is measured. A decrease in FP signal

indicates displacement of the fluorescent ligand by the test compound.

Data are normalized, and IC50 values are calculated by fitting the results to a four-

parameter logistic equation.[5]
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This is a high-throughput competition binding assay that assesses the interaction of a test

compound against a large panel of DNA-tagged recombinant kinases.

Objective: To determine the selectivity of an inhibitor across the human kinome.

Methodology:

A library of DNA-tagged kinases is incubated with an immobilized, broad-spectrum kinase

inhibitor (bait ligand).[9]

The test compound (GSK583) is added at a fixed concentration (e.g., 1 µM).[9]

If the test compound binds to a kinase, it prevents that kinase from binding to the

immobilized bait.

After incubation, unbound kinases are washed away.

The amount of kinase remaining bound to the solid support is quantified by detecting the

associated DNA tag using quantitative PCR (qPCR).[10]

The results are reported as percent inhibition relative to a DMSO control. A low qPCR

signal indicates strong binding of the test compound to the kinase.

This assay measures the inhibitor's effect on specific signaling pathways in a relevant cell type,

such as primary human monocytes.

Objective: To confirm on-target activity and assess selectivity against other immune signaling

pathways in a cellular context.

Methodology:

Isolate primary human monocytes from whole blood.

Pre-treat the monocytes with various concentrations of the test compound (GSK583) for

30 minutes.[4]

Stimulate the cells with ligands that selectively activate different pathways:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/Navigating_the_Kinome_A_Guide_to_Assessing_the_Cross_Reactivity_of_the_Hypothetical_Kinase_Inhibitor_Przewalskin.pdf
https://www.benchchem.com/pdf/Navigating_the_Kinome_A_Guide_to_Assessing_the_Cross_Reactivity_of_the_Hypothetical_Kinase_Inhibitor_Przewalskin.pdf
http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
https://www.selleckchem.com/products/gsk583.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RIP2-dependent: MDP (for NOD2) or C12-iE-DAP (for NOD1).[4][8]

RIP2-independent: LPS (for TLR4), Pam2Csk4 (for TLR2), TNFα (for TNFR), IL-1β (for

IL-1R).[4][8]

Incubate the cells for a defined period (e.g., 6 hours).[4]

Collect the cell supernatant and measure the concentration of a relevant pro-inflammatory

cytokine (e.g., TNFα or IL-8) using an immunoassay (e.g., ELISA).

Calculate the percent inhibition for each pathway and determine IC50 values for the

target-dependent pathway.

The workflow for inhibitor characterization is outlined below.
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Caption: A generalized workflow for kinase inhibitor selectivity and safety profiling.
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Conclusion
GSK583 serves as an excellent case study in modern drug discovery. It is a highly potent and

kinome-selective inhibitor of RIP2 kinase, effectively blocking NOD1/2 signaling in cellular

models.[4][6][7] However, comprehensive cross-reactivity and safety profiling identified

significant liabilities, including inhibition of the hERG channel and CYP3A4, which ultimately

halted its clinical progression.[4][8] This underscores the critical importance of conducting

broad, multi-faceted cross-reactivity studies early in the drug development process. While an

inhibitor may demonstrate exquisite selectivity against its intended target class (kinases),

interactions with unrelated proteins can present insurmountable safety hurdles. Future efforts in

developing RIP2 inhibitors must focus not only on maintaining high potency and kinome

selectivity but also on designing molecules with a clean off-target safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Cross-Reactivity of RIP2
Kinase Inhibitor GSK583]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581532#cross-reactivity-studies-of-rip2-kinase-
inhibitor-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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